molecular formula C20H22N4O3S2 B2968942 4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide CAS No. 369396-42-9

4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide

Cat. No. B2968942
CAS RN: 369396-42-9
M. Wt: 430.54
InChI Key: JITSVBWBHXBFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Properties

  • The structural and crystallographic analysis of compounds related to 4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide reveals unique molecular interactions and arrangements. For instance, in bosentan monohydrate, a compound with a similar molecular structure, the arrangement of pyrimidine rings forms a specific U-shaped channel, indicating potential for unique molecular interactions and applications (Kaur et al., 2012).

Synthesis of Heterocyclic Compounds

  • The compound's structure is instrumental in the synthesis of various heterocyclic compounds. For example, acetoacetanilides have been used in the synthesis of thienopyridines and other fused derivatives, demonstrating the versatility of similar compounds in creating diverse chemical structures with potential applications in drug discovery and material science (Harb, Hussein, & Mousa, 2006).

Development of Antitumor and Antibacterial Agents

  • Derivatives of this compound have shown potential in the development of antitumor and antibacterial agents. For example, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against various cancer cell lines and bacteria, indicating the potential of these compounds in medical and pharmaceutical research (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis of Novel Polyfunctional Substitutes

  • Research has focused on the synthesis of novel polyfunctional substitutes using compounds with a similar structure. Such substitutes have applications in the development of new pharmaceuticals and advanced materials (Hussein, Harb, & Mousa, 2008).

Fluorescent Property Research

  • Compounds with structural similarities have been investigated for their fluorescent properties, suggesting potential uses in imaging and sensor technology. For instance, sulfanilamide Schiff-base compounds have been studied for their fluorescent characteristics, which could be relevant to the development of new imaging agents or sensors (Tang et al., 2010).

properties

IUPAC Name

4-hydroxy-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c25-9-7-15(17(26)22-11-12-4-3-8-21-10-12)29-20-23-18(27)16-13-5-1-2-6-14(13)28-19(16)24-20/h3-4,8,10,15,25H,1-2,5-7,9,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITSVBWBHXBFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SC(CCO)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.